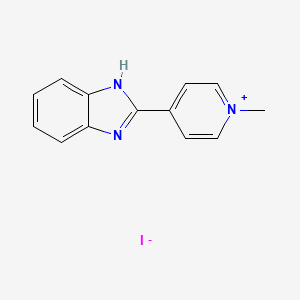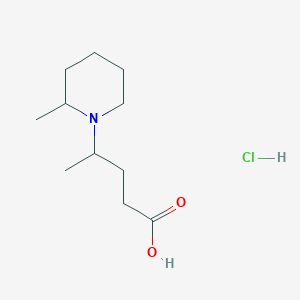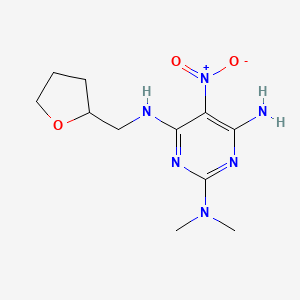![molecular formula C19H18BrN3O2 B14154044 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]- CAS No. 94051-77-1](/img/structure/B14154044.png)
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a morpholinophenyl group at the 3rd position of the quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzonitrile, 4-morpholinobenzaldehyde, and acetic anhydride.
Formation of Quinazolinone Core: The initial step involves the cyclization of 2-amino-5-bromobenzonitrile with acetic anhydride to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with 4-morpholinobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the morpholinophenyl group at the 3rd position.
Final Product: The final product, 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups at the 6th position.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It is studied for its potential as an inhibitor of specific enzymes and proteins involved in various biological pathways.
Medicine: The compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
6-fluoro-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.
6-iodo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-2-methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine and fluorine atoms, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
94051-77-1 |
|---|---|
Molekularformel |
C19H18BrN3O2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
6-bromo-2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H18BrN3O2/c1-13-21-18-7-2-14(20)12-17(18)19(24)23(13)16-5-3-15(4-6-16)22-8-10-25-11-9-22/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
PLSXEAPPFBANKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


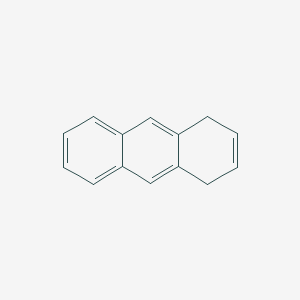
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
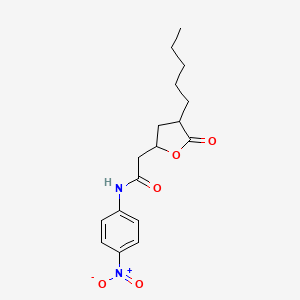
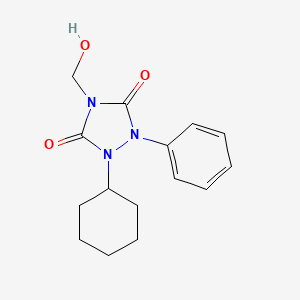
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)

